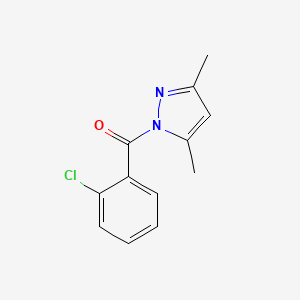
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide: is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure. This particular compound has shown promise in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the following steps:
Formation of 5-chloro-4-methyl-1,3-benzothiazol-2-ylamine: This is achieved by reacting 5-chloro-4-methyl-2-aminobenzothiazole with an appropriate amine source under controlled conditions.
Esterification: The resulting amine is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the benzothiazole ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: A range of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against various diseases, making it a candidate for drug development.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.
Comparaison Avec Des Composés Similaires
4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzothiazol-2-yl)carbonyl]benzamide
Uniqueness: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide stands out due to its specific substitution pattern and ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propriétés
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-3-22-12-6-4-11(5-7-12)16(21)20-17-19-15-10(2)13(18)8-9-14(15)23-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDPMDQPXLUSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2887809.png)

![8-(4-ethoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2887814.png)
![2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2887815.png)
![2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE](/img/structure/B2887816.png)



![(E)-4-(Dimethylamino)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-enamide](/img/structure/B2887821.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2887822.png)
![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2887823.png)
![7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2887824.png)
![7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2887827.png)
